REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9](F)[C:8]([F:13])=[C:7]([F:14])[C:3]=1[C:4]([OH:6])=[O:5].[NH3:15]>[N+](C)([O-])=O>[NH2:15][C:9]1[C:10]([F:11])=[C:2]([F:1])[C:3]([C:4]([OH:6])=[O:5])=[C:7]([F:14])[C:8]=1[F:13]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
|
FC1=C(C(=O)O)C(=C(C(=C1F)F)F)F
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
|
[N+](=O)([O-])C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 100° for 20 hrs
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Duration
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20 h
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Type
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CUSTOM
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Details
|
The resulting solution is evaporated
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Type
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CUSTOM
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Details
|
the residue crystallized from chloroform-hexane
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)O)C(=C1F)F)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |